2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
Molecular Formula |
C11H18BN3O2 |
|---|---|
Molecular Weight |
235.09 g/mol |
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)8-6-5-7-14-9(8)15-13/h5-7H,13H2,1-4H3,(H,14,15) |
InChI Key |
DFIHPRPZDLWIFL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NN |
Origin of Product |
United States |
Preparation Methods
Hydrazine Functionalization Strategies
Introducing the hydrazinyl group at the 2-position of pyridine often precedes or follows borylation, depending on substrate stability. Two primary approaches dominate:
Nucleophilic Substitution
Halogenated pyridines (e.g., 2-chloro-3-boronylpyridine) react with hydrazine hydrate (NH₂NH₂·H₂O) under basic conditions:
Condensation Reactions
Alternative routes employ hydrazone formation via ketone or aldehyde intermediates. For example, 3-boronylpyridine-2-carbaldehyde reacts with hydrazine to form the hydrazinyl derivative:
Optimization and Scalability
Catalytic System Enhancements
Recent advances utilize iridium catalysts for directed C–H borylation, bypassing halogenation steps. For instance, Ir(COD)(OMe)]₂ with dtbpy ligands enables direct borylation of 2-hydrazinylpyridine at the 3-position:
Industrial-Scale Production
Continuous flow reactors improve reproducibility for large-scale synthesis:
-
Purity Control : In-line HPLC monitors intermediate formation, ensuring >99% purity before hydrazine addition.
Analytical Characterization
Post-synthesis analysis confirms structural integrity:
-
¹H NMR (CDCl₃): δ 8.45 (d, J=5.1 Hz, 1H, pyridine-H), 6.85 (d, J=5.1 Hz, 1H, pyridine-H), 3.10 (s, 2H, NH₂), 1.30 (s, 12H, Bpin-CH₃).
-
MS (ESI+) : m/z 236.1 [M+H]⁺, matching theoretical 235.09 g/mol.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula:
- C : 11
- H : 17
- B : 1
- N : 2
- O : 2
It is characterized by the presence of a hydrazine functional group and a dioxaborolane moiety, which contribute to its reactivity and potential interactions with biological targets.
Anticancer Activity
Research has indicated that derivatives of hydrazine compounds often exhibit anticancer properties. The incorporation of the dioxaborolane group may enhance the compound's ability to interact with cancer cell pathways. Studies have shown that similar compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Its structural features allow it to interact with bacterial cell walls or disrupt metabolic pathways. Preliminary studies suggest effective activity against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibacterial agent .
Enzyme Inhibition
Compounds with hydrazine functionalities are known to act as enzyme inhibitors. For instance, related compounds have been studied for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is crucial for rapidly dividing cells such as cancer cells . This suggests that 2-hydrazinyl derivatives could be explored for similar inhibitory effects.
Coordination Chemistry
The dioxaborolane unit in the compound can form stable complexes with various metal ions, making it useful in coordination chemistry. These complexes can be applied in catalysis or as precursors for creating novel materials with specific electronic or optical properties .
Polymer Chemistry
Incorporating this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. The boron-containing moiety may also impart unique functionalities, making it suitable for applications in advanced materials .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Bull. Chem. Soc. Ethiop., 2023 | Derivatives exhibited significant cytotoxicity against cancer cell lines. |
| Antimicrobial Activity | Orient J Chem., 2024 | Showed effective inhibition against E. coli and S. aureus. |
| Enzyme Inhibition | PMC4516315 | Identified as a potential DHODH inhibitor, affecting viral replication. |
| Coordination Chemistry | CymitQuimica | Demonstrated ability to form stable metal complexes with transition metals. |
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dioxaborolan group can participate in boron-mediated reactions, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their distinguishing features:
Physicochemical Properties
- Stability : Hydrazines are prone to oxidation; thus, the target compound likely requires inert storage conditions (e.g., N₂ atmosphere, -20°C), unlike more stable halogenated or alkylated analogues .
- Solubility : The hydrazinyl group may enhance water solubility compared to lipophilic derivatives like 2,5-difluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Biological Activity
2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H17BN4O4 |
| Molar Mass | 280.09 g/mol |
| Density | 1.33 g/cm³ (predicted) |
| Boiling Point | 293 °C (predicted) |
| pKa | 4.71 (predicted) |
These properties suggest that the compound may exhibit stability under physiological conditions, which is critical for biological activity.
Anticancer Potential
Pyridine-based compounds have been explored for their anticancer properties. A related study demonstrated that certain pyridine derivatives inhibited cell proliferation in cancer cell lines with IC50 values as low as 0.126 μM . The ability to differentiate between cancerous and non-cancerous cells was also noted, indicating a favorable therapeutic window.
The biological activity of these compounds is often attributed to their ability to interact with specific biological targets. For example, some pyridine derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which play a role in tumor metastasis and angiogenesis . This suggests that 2-hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine could potentially interfere with cancer progression.
Case Studies
- In Vivo Studies : In a murine model, similar compounds demonstrated significant reductions in tumor size and metastasis when administered at doses of 40 mg/kg . These findings support the hypothesis that hydrazinyl-pyridine derivatives could be developed as novel anticancer agents.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that related compounds exhibit moderate systemic exposure with slow elimination rates, which is advantageous for maintaining therapeutic levels over extended periods .
Q & A
Q. What are the established synthetic routes for 2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The compound is typically synthesized via palladium-catalyzed borylation of halogenated pyridine precursors. For example, a 3-bromo-pyridine derivative can react with bis(pinacolato)diboron under inert conditions (e.g., Pd(dppf)Cl₂ catalyst, KOAc base, DMF solvent, 80–100°C) to install the boronic ester group . Subsequent hydrazine substitution at the 2-position requires careful control of reaction stoichiometry and pH to avoid boronate hydrolysis. Purification often involves column chromatography with silica gel and non-polar solvents to isolate the product .
Q. How is the Suzuki-Miyaura cross-coupling reaction utilized with this compound?
The tetramethyl-dioxaborolane group enables aryl-aryl bond formation in Suzuki couplings. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) (0.5–2 mol%).
- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in a biphasic solvent system (e.g., THF/H₂O).
- Temperature : 60–90°C for 12–24 hours. Reaction progress is monitored via TLC or LC-MS, and yields are optimized by varying the aryl halide partner .
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm hydrazinyl (-NH-NH₂) and boronic ester (B-O) environments. The pyridine ring protons show distinct splitting patterns (e.g., δ 7.5–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and B-O vibrations (~1350 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 263.15) .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved for this compound?
Contradictions in unit cell parameters or space group assignments often arise from twinning or poor crystal quality. Use SHELXL for refinement, applying TWIN/BASF commands to model twinning and anisotropic displacement parameters (ADPs) for heavy atoms. High-resolution data (>1.0 Å) improves reliability; if unavailable, supplement with DFT-optimized geometries for comparison .
Q. What experimental strategies mitigate boronic ester hydrolysis during hydrazine substitution?
Hydrolysis of the dioxaborolane group is minimized by:
- Low-Temperature Reactions : Conduct substitutions at 0–5°C in anhydrous THF or DCM.
- Acid Scavengers : Use molecular sieves or proton-sponge reagents to neutralize liberated HBr/HCl.
- Inert Atmosphere : Rigorous N₂/Ar purging prevents moisture ingress . Post-reaction, immediate solvent removal under reduced pressure and storage at -20°C in sealed vials enhance stability .
Q. How does the hydrazinyl group influence reactivity in metal-free C–N bond formations?
The hydrazinyl moiety acts as a nucleophile in condensation reactions (e.g., with aldehydes to form hydrazones) or as a directing group in C–H functionalization. Kinetic studies show pH-dependent reactivity: under acidic conditions (pH < 3), the -NH-NH₂ group is protonated, reducing nucleophilicity but enhancing electrophilic aromatic substitution at the pyridine ring .
Q. What computational methods validate the electronic structure of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-31G**) predict frontier molecular orbitals, highlighting the electron-deficient pyridine ring and boronate’s Lewis acidity. NBO analysis reveals charge distribution, explaining regioselectivity in cross-couplings. Compare computed ¹¹B NMR shifts (~30 ppm) with experimental data to confirm accuracy .
Methodological Insights from Key Studies
- Catalytic Borylation : demonstrates a 72% yield for a related pyridine-boronate using PdCl₂(dppf), emphasizing catalyst choice .
- Stability Under Aerobic Conditions : notes decomposition after 48 hours at RT, necessitating inert storage .
- Crystallography : underscores SHELXL’s robustness for refining boronate-containing structures, even with twinned data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
